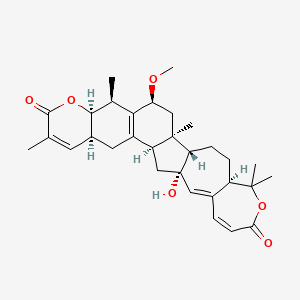
Kadlongilactone e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kadlongilactone E is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Kadlongilactone E undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . These reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may possess different biological activities .
Scientific Research Applications
Mechanism of Action
Kadlongilactone E exerts its effects primarily through its cytotoxic activity against tumor cells . The compound induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with key proteins and enzymes involved in cancer cell metabolism .
Comparison with Similar Compounds
Kadlongilactone E is part of a group of triterpenoids isolated from Kadsura longipedunculata. Similar compounds include Kadlongilactone A, Kadlongilactone B, and Kadlongilactone F . These compounds share a similar hexacyclic structure but differ in their functional groups and biological activities . This compound is unique due to its potent cytotoxic effects on a wide range of tumor cell lines, making it a particularly valuable compound for cancer research .
Properties
Molecular Formula |
C31H40O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(1R,2S,5R,13S,15R,18S,23R,24S,26S)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |
InChI |
InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24-,27-,30+,31+/m0/s1 |
InChI Key |
CFDFOUVGATVVRB-ZOLPLMAJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](CC3=C1[C@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















